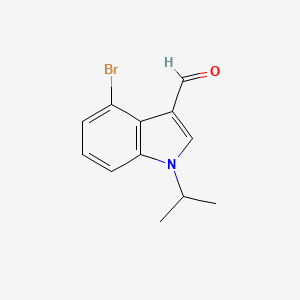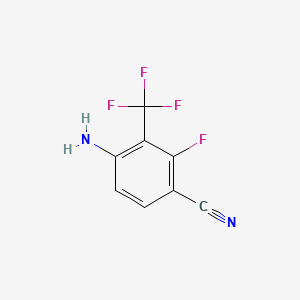
4-アミノ-2-フルオロ-3-(トリフルオロメチル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a fluorine atom, an amino group, and a nitrile group attached to a benzene ring
科学的研究の応用
4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including nonsteroidal antiandrogens like bicalutamide.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Chemical Research: It is employed in the study of fluorine-containing compounds and their unique behaviors in organic chemistry.
作用機序
Target of Action
It is used as a starting material in the synthesis of benzimidazoles , which are known to inhibit the growth of endothelial cells . This suggests that the compound may interact with targets involved in cell growth and proliferation.
Mode of Action
As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth . The specific interactions between the compound and its targets, leading to this effect, are yet to be elucidated.
Biochemical Pathways
Given its role in the synthesis of benzimidazoles, it may influence pathways related to cell growth and proliferation .
Result of Action
As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile, it is recommended to store the compound in a cool, dry place, away from oxidizing agents .
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile involves starting with m-trifluoromethyl fluorobenzene. The synthesis proceeds through three main steps:
Positioning Bromination: The fluorobenzene undergoes bromination using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate is then reacted with cuprous cyanide in quinoline to introduce the nitrile group.
Aminolysis Substitution: Finally, the nitrile intermediate undergoes aminolysis with liquid ammonia in ethanol to yield the target compound.
Industrial Production Methods
The industrial production of 4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile follows similar synthetic routes but often involves optimization for higher yields and purity. The process typically includes:
- Use of readily available raw materials.
- Simplified reaction conditions to minimize costs and environmental impact.
- Efficient purification steps to achieve high-purity products.
化学反応の分析
Types of Reactions
4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Major Products Formed
Substitution Products: Derivatives with various substituents replacing the amino group.
Oxidation Products: Compounds with oxidized functional groups, such as carboxylic acids.
Reduction Products: Compounds with reduced functional groups, such as amines.
類似化合物との比較
Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline, used as a starting material in the synthesis of bicalutamide.
4-Amino-2-(trifluoromethyl)benzonitrile: A similar compound without the fluorine atom, used in the synthesis of benzimidazoles for potential cancer treatment.
Uniqueness
4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.
特性
IUPAC Name |
4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDQRXVOGXRLPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
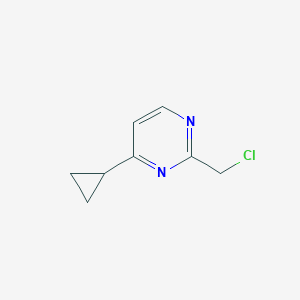
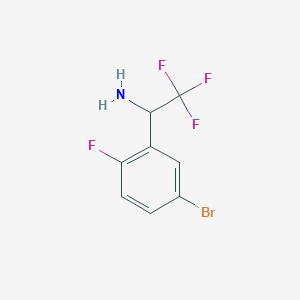
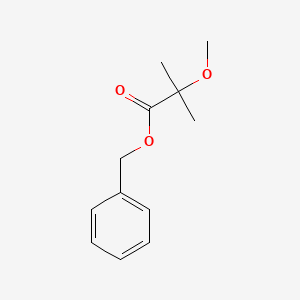

![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)
![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)
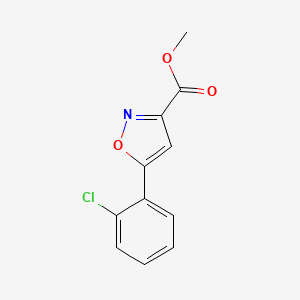

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)
![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)
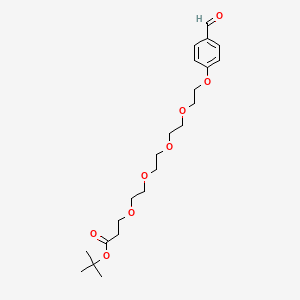
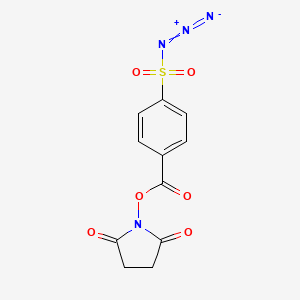
![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)
